molecular formula C6H10ClNO2 B13480752 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride

6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride

Cat. No.: B13480752
M. Wt: 163.60 g/mol
InChI Key: UILBHABTBPAXCS-UHFFFAOYSA-N
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Description

6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride is a bicyclic lactam derivative featuring a fused oxa-aza ring system. Its molecular formula is C₇H₁₀ClNO₂, with a molecular weight of 183.62 g/mol (CAS: 6714-41-6) . The compound consists of a seven-membered bicyclic scaffold containing one oxygen atom (oxa) and one nitrogen atom (aza) in the 6- and 2-positions, respectively, with a ketone group at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Key structural features (Figure 1):

  • Bicyclo[3.2.1]octane core with oxygen and nitrogen heteroatoms.
  • Lactam (cyclic amide) functionality at position 6.
  • Chloride counterion for improved crystallinity and handling .

This compound is frequently utilized as a pharmaceutical intermediate, notably in the synthesis of anticoagulants like edoxaban, where it serves as a precursor for key bicyclic frameworks .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

6-oxa-2-azabicyclo[3.2.1]octan-7-one;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-6-5-3-4(9-6)1-2-7-5;/h4-5,7H,1-3H2;1H

InChI Key

UILBHABTBPAXCS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC1OC2=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride typically involves the nucleophilic attack and intramolecular cyclization of suitable starting materials. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity to certain receptors or enzymes. This structural feature is crucial in medicinal chemistry, where the compound’s effects are mediated through its interaction with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogs, synthetic methods, and functional differences:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Synthesis Method Key Applications/Findings Reference
6-Oxa-2-azabicyclo[3.2.1]octan-7-one HCl C₇H₁₀ClNO₂ Lactam, HCl salt Bromination of cyclohexene derivatives Edoxaban intermediate
1,4-Dimethyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one C₁₄H₁₇NO Methyl, phenyl groups at 1,4,6-positions Photooxidation/reduction of methyl-substituted alkenes Catalytic hydroamidation studies
8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL) C₆H₉NO₂ Oxa at 8, aza at 6, lactam at 7 Ring-opening polymerization of oxalactams Polymer synthesis for material science
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one C₉H₁₃NO₂ Acetyl group at 6-position Acetylation of bicyclic amines Biochemical intermediate (GABA receptor studies)
3-Oxa-1-azabicyclo[3.3.1]nonan-2-one C₇H₁₁NO₂ Larger bicyclo[3.3.1] framework Urethane synthesis via Hall’s method Bridged lactam reactivity studies

Key Comparisons

Core Scaffold Variations: Bicyclo[3.2.1] vs. Bicyclo[3.3.1]: The 6-oxa-2-azabicyclo[3.2.1]octan-7-one framework is smaller and more strained compared to the bicyclo[3.3.1]nonan-2-one analog, leading to differences in reactivity. For example, the bicyclo[3.2.1] system undergoes faster ring-opening polymerization due to higher ring strain . Substituent Effects: The introduction of methyl or phenyl groups (e.g., 1,4-dimethyl-6-phenyl derivative) enhances steric hindrance, reducing catalytic activity in hydroamidation reactions compared to unsubstituted analogs .

Biological Activity :

  • GABA Receptor Binding : Isomers of 6-oxabicyclo[3.2.1]octan-7-one derivatives (e.g., 8-isopropyl variants) exhibit varying potency at GABA-gated chloride channels. The stereochemistry of substituents (cis vs. trans) significantly impacts receptor affinity .
  • Anticoagulant Applications : The hydrochloride salt of 6-oxa-2-azabicyclo[3.2.1]octan-7-one is critical in synthesizing edoxaban, a factor Xa inhibitor, due to its ability to stabilize the bicyclic core during bromination steps .

Synthetic Accessibility :

  • Photochemical vs. Thermal Methods : The title compound is synthesized via bromination of cyclohexene derivatives under mild conditions, whereas analogs like 1,4-dimethyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one require photochemical oxidation and subsequent reduction, which may limit scalability .

Physicochemical Properties: Crystallinity: The hydrochloride salt form improves crystallinity compared to non-ionic analogs (e.g., 6-acetyl-6-azabicyclo[3.2.1]octan-7-one), which often require chromatographic purification . Solubility: The presence of a phenyl group (e.g., in 2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one) reduces aqueous solubility but enhances lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Research Findings and Implications

  • Pharmacological Potential: Derivatives of 6-oxa-2-azabicyclo[3.2.1]octan-7-one show promise in targeting thrombotic diseases (via edoxaban) and neurological disorders (via GABA modulation) .
  • Material Science : Bicyclic lactams like 8-oxa-6-azabicyclo[3.2.1]octan-7-one (BOL) polymerize into high-strength materials, highlighting the versatility of this structural class .
  • Stereochemical Sensitivity: Minor stereochemical changes (e.g., cis vs. trans methyl groups) in analogs like 1,4-dimethyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one drastically alter diastereomer ratios and biological activity .

Biological Activity

6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C8H12ClN
  • Molecular Weight: 161.64 g/mol
  • CAS Number: Not specified in the sources

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound may function as an inhibitor or modulator of these targets, which can lead to therapeutic effects against certain diseases.

Biological Activities

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains (including Staphylococcus aureus and Escherichia coli) found that this compound exhibited significant antibacterial activity, with MIC values ranging from 0.5 to 4 µg/mL, indicating its potential as a therapeutic agent against infections caused by resistant strains .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis at concentrations of 5–10 µM. Further investigations into the mechanism revealed that it may activate caspase pathways, leading to programmed cell death .

Study 3: Neuropharmacological Assessment

A preliminary assessment of the neuropharmacological effects indicated that the compound could modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)Notes
6-Oxa-2-azabicyclo[3.2.1]octan-7-one HClAntimicrobial, Anticancer0.5 - 4Effective against MDR strains
Benzothiazole-based dual inhibitorsAntibacterial<0.03125Potent against Gram-positive
Other bicyclic compoundsVariesVariesLimited data available

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